2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol
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Overview
Description
2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a difluoromethyl group and a hydroxyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol typically involves the reaction of difluoromethylated pyrazole derivatives with appropriate reagents. One common method involves the use of difluoroacetic acid as a starting material, which undergoes a series of reactions to introduce the difluoromethyl group onto the pyrazole ring . The reaction conditions often include the use of catalysts such as nanoscale titanium dioxide to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized to ensure high yield and purity of the final product. The use of cost-effective and environmentally friendly reagents and solvents is also considered to minimize production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include difluoromethylated ketones, aldehydes, and substituted pyrazole derivatives.
Scientific Research Applications
2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, making it more effective in its intended applications . The hydroxyl group allows for further functionalization, enabling the compound to interact with various biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol include:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid
- 2-{5-[3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl]-3-(2-methylbutyl)-1H-1,2,4-triazol-1-yl}ethanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethyl and hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H10F2N2O |
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Molecular Weight |
176.16 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol |
InChI |
InChI=1S/C7H10F2N2O/c1-5-4-6(7(8)9)10-11(5)2-3-12/h4,7,12H,2-3H2,1H3 |
InChI Key |
ZBOBWCPHTZIWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCO)C(F)F |
Origin of Product |
United States |
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